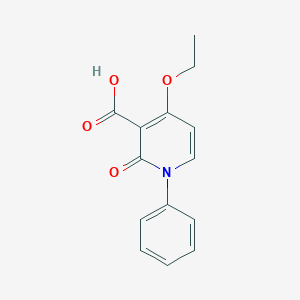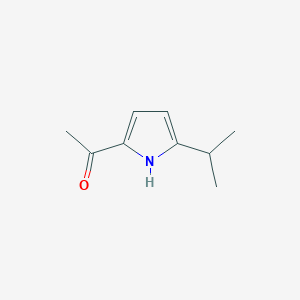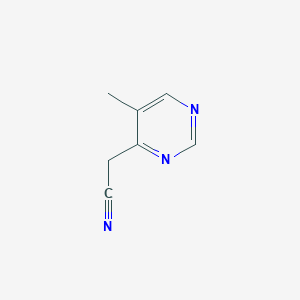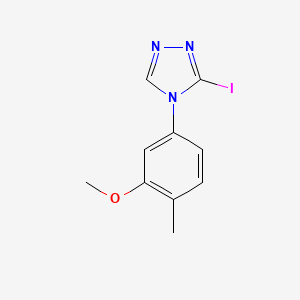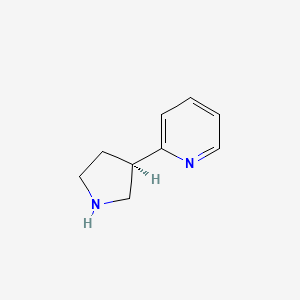
(R)-2-(Pyrrolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Pyrrolidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of enantiomerically pure ®-pyrrolidin-3-ol as a starting material, which is then reacted with pyridine derivatives in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of ®-2-(Pyrrolidin-3-yl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyrrolidine-pyridine derivatives.
Scientific Research Applications
®-2-(Pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-3-yl)pyridine: The enantiomer of ®-2-(Pyrrolidin-3-yl)pyridine, with similar but distinct biological activities.
2-(Pyrrolidin-3-yl)pyrimidine: A structurally related compound with different chemical and biological properties.
2-(Pyrrolidin-3-yl)quinoline: Another similar compound with unique applications in research and industry.
Uniqueness
®-2-(Pyrrolidin-3-yl)pyridine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other related compounds. This uniqueness makes it a valuable compound for various scientific investigations .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m1/s1 |
InChI Key |
STXABSODTGKUAK-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=CC=N2 |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)

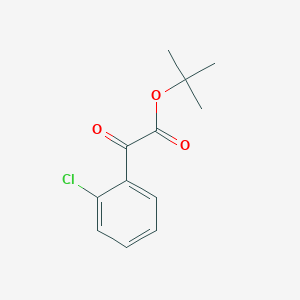
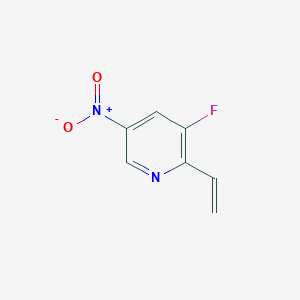
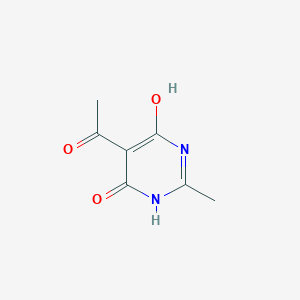

![(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13119495.png)

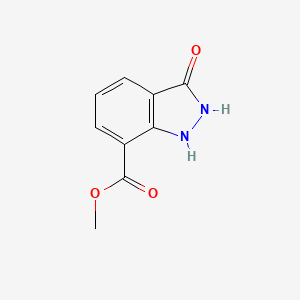
![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)
